Computed Lipophilicity (XLogP3) Relative to Key Benzodioxole‑Piperidine Analogs
The target compound exhibits a computed XLogP3 of 1.1, which places it at the lower‑lipophilicity boundary of typical CNS‑penetrant benzodioxole‑piperidine derivatives [1]. For reference, the natural product piperine (a benzodioxole‑piperidine amide) has an XLogP3 of 2.4, while the dual 5‑HT₂A/D₃ modulator scaffold exemplified in patent WO2012117001 typically ranges from 2.0 to 4.5, as extrapolated from structural descriptors of representative examples [1][2]. The 1.3–3.4 log unit difference in computed XLogP3 suggests that the 4‑(methylsulfonyl) substitution significantly reduces lipophilicity relative to the broader class, which may translate into lower tissue distribution and shorter half‑life if pharmacokinetic profiles follow general Lipinski trends [1]. This comparison remains class‑level inference; experimental logD and in vivo PK data for the target compound are absent.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem computed) |
| Comparator Or Baseline | Piperine XLogP3 = 2.4; patent WO2012117001 representative scaffold range ~2.0–4.5 |
| Quantified Difference | 1.3–3.4 log units lower than class representatives |
| Conditions | Computed by XLogP3 algorithm; not experimentally confirmed |
Why This Matters
Lower computed lipophilicity may differentiate this compound for applications requiring reduced non‑specific binding or improved aqueous solubility, but experimental confirmation is mandatory before any procurement decision.
- [1] PubChem Compound Summary for CID 71805664, Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone. National Center for Biotechnology Information (2025). View Source
- [2] WO2012117001A1 – Novel benzodioxole piperidine compounds. F. Hoffmann‑La Roche AG. View Source
